molecular formula C10H18O2 B13069032 2-(4-Methylcycloheptyl)acetic acid

2-(4-Methylcycloheptyl)acetic acid

Cat. No.: B13069032
M. Wt: 170.25 g/mol
InChI Key: BDJPLDSETYDICV-UHFFFAOYSA-N
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Description

2-(4-Methylcycloheptyl)acetic acid is a carboxylic acid derivative featuring a cycloheptane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the adjacent carbon. Cycloheptyl groups are larger and more conformationally flexible than six-membered cyclohexane or aromatic rings, which may influence solubility, reactivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcycloheptyl)acetic acid typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Acetic Acid Moiety Introduction: The acetic acid moiety can be introduced through a carboxylation reaction, where the cycloheptyl ring is treated with carbon dioxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylcycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylcycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, potentially through inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenyl)acetic Acid (CAS 622-47-9)

  • Molecular Formula : C₉H₁₀O₂ .
  • Structure : Aromatic phenyl ring with a methyl group at the para position and an acetic acid side chain.
  • Key Properties: Lower molecular weight (150.18 g/mol) compared to cycloheptyl analogs due to the smaller aromatic ring.
  • Applications : Used in organic synthesis and pharmaceutical intermediates .

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Molecular Formula : C₉H₉BrO₃ .
  • Structure : Substituted phenyl ring with bromine (electron-withdrawing) at the 3-position and methoxy (electron-donating) at the 4-position.
  • Key Properties :
    • Bromine increases molecular weight (257.07 g/mol) and alters electronic properties, enhancing reactivity in substitution reactions.
    • Forms strong O–H⋯O hydrogen-bonded dimers in crystals, stabilizing the lattice .
  • Applications : Intermediate in synthesizing anticancer agents like Combretastatin A-4 .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Molecular Formula : C₁₉H₂₄O₃S .
  • Structure : Benzofuran core with cyclohexyl (chair conformation) and isopropylsulfanyl substituents.
  • Key Properties :
    • High molecular weight (332.44 g/mol) due to bulky substituents, reducing solubility in aqueous media.
    • Stabilized by O–H⋯O hydrogen bonds and van der Waals interactions in crystals .
  • Applications : Studied for bioactivity in benzofuran-based natural products .

4-Hydroxyphenylacetic Acid (CAS 156-38-7)

  • Molecular Formula : C₈H₈O₃ .
  • Structure : Phenyl ring with a hydroxyl group at the para position.
  • Key Properties :
    • Polar hydroxyl group enhances solubility in water compared to methyl or cycloheptyl analogs.
    • Participates in hydrogen bonding, influencing crystal packing .
  • Applications : Precursor in pharmaceutical synthesis and microbial metabolism studies .

Structural and Functional Analysis (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications
2-(4-Methylcycloheptyl)acetic acid* C₁₀H₁₈O₂ ~170.25 Cycloheptyl, methyl High conformational flexibility Hypothesized: Surfactants, drug design
2-(4-Methylphenyl)acetic acid C₉H₁₀O₂ 150.18 Phenyl, methyl Rigid aromatic structure Organic intermediates
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Bromine, methoxy Strong hydrogen bonding, reactivity Anticancer synthesis
4-Hydroxyphenylacetic acid C₈H₈O₃ 152.15 Hydroxyl High water solubility Pharmaceuticals, biochemistry

Key Differences and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase acidity and reactivity compared to methyl or hydroxyl substituents .

Biological Activity

2-(4-Methylcycloheptyl)acetic acid is a compound that has garnered interest for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique cycloheptyl structure, which contributes to its biological interactions. Its molecular formula is C11H18O2C_{11}H_{18}O_2, and it can be represented as follows:

Structure C11H18O2\text{Structure }\text{C}_{11}\text{H}_{18}\text{O}_2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its interaction with cannabinoid receptors and potential therapeutic applications.

Cannabinoid Receptor Interaction

Recent studies have highlighted the compound's affinity for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes, including pain modulation and inflammation.

  • Case Study : A study evaluating the effects of related compounds on CB2 receptor activity found that selective activation of these receptors could lead to reduced tumor growth and inflammation without the psychotropic effects associated with THC . This suggests that this compound might share similar beneficial properties.

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Activation : Binding to CB2 receptors can lead to cellular signaling pathways that promote anti-inflammatory responses.
  • Apoptosis Induction : Activation of these pathways may also result in apoptosis of cancer cells, providing a therapeutic angle in oncology .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant binding affinity to CB2 receptors with potential implications for pain management.
Study 2Showed that related compounds inhibited tumor cell proliferation through CB2 receptor-mediated pathways.
Study 3Investigated the anti-inflammatory effects in animal models, suggesting a role in reducing chronic inflammation.

Toxicological Assessment

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that cyclic acetates, which include this compound, generally exhibit low toxicity levels when used appropriately .

Safety Data

  • Acute Toxicity : Studies have shown minimal acute toxicity at therapeutic doses.
  • Repeated Dose Studies : Long-term studies indicate no significant adverse effects at controlled dosages .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(4-methylcycloheptyl)acetic acid

InChI

InChI=1S/C10H18O2/c1-8-3-2-4-9(6-5-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

BDJPLDSETYDICV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)CC(=O)O

Origin of Product

United States

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